
Hosenkoside O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hosenkoside O is typically isolated from natural sources, specifically the seeds of Impatientis balsamina L. . The isolation process involves extraction with solvents followed by chromatographic techniques to purify the compound . Synthetic routes for this compound have not been extensively documented, and industrial production methods primarily rely on extraction from natural sources .
Chemical Reactions Analysis
Hosenkoside O, like other glycosides, can undergo various chemical reactions. These include:
Hydrolysis: Breaking down the glycosidic bond to yield the aglycone and sugar moieties.
Oxidation and Reduction: Modifying the hydroxyl groups present in the sugar moieties.
Substitution Reactions: Introducing different functional groups into the molecule.
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Hosenkoside O involves its interaction with cellular pathways that regulate cell growth and apoptosis . It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The molecular targets and pathways involved include the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Hosenkoside O is part of a group of baccharane-type glycosides, which include compounds like hosenkoside A, hosenkoside B, hosenkoside C, hosenkoside F, hosenkoside M, hosenkoside K, and hosenkoside G . Compared to these similar compounds, this compound is unique due to its specific glycosidic linkages and the presence of certain functional groups that contribute to its distinct biological activities .
Properties
Molecular Formula |
C48H82O19 |
|---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-1,4a,10a,10b-tetramethyl-8-(4-methylpent-3-enyl)-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-23(2)8-7-13-48(21-52)17-16-46(5)24(40(48)61)9-10-29-44(3)14-12-30(45(4,28(44)11-15-47(29,46)6)22-62-41-37(59)34(56)31(53)25(18-49)63-41)66-43-39(36(58)33(55)27(20-51)65-43)67-42-38(60)35(57)32(54)26(19-50)64-42/h8,24-43,49-61H,7,9-22H2,1-6H3/t24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46-,47-,48-/m1/s1 |
InChI Key |
BTMRWFJCJYXXJW-GQGORDEZSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO)C |
Canonical SMILES |
CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

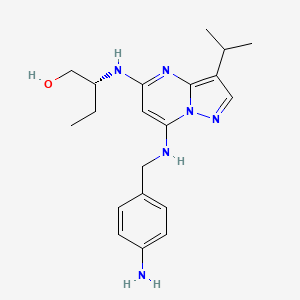

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
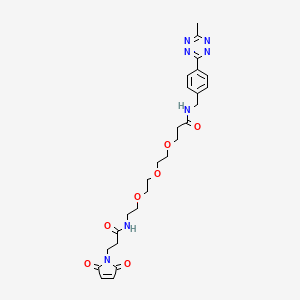
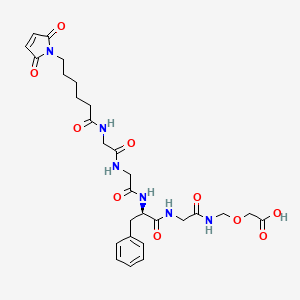
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
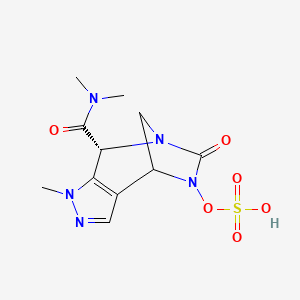
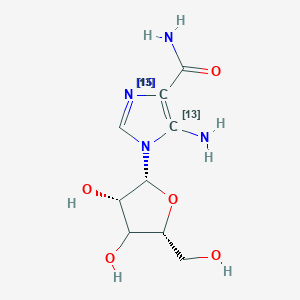
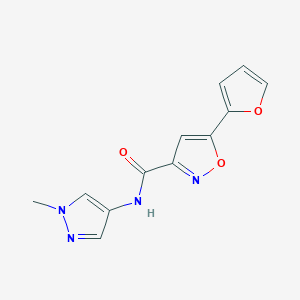
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
